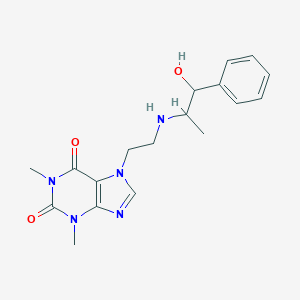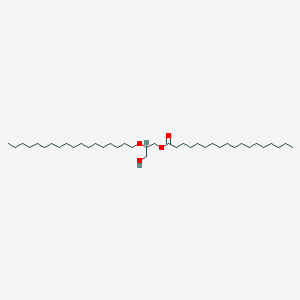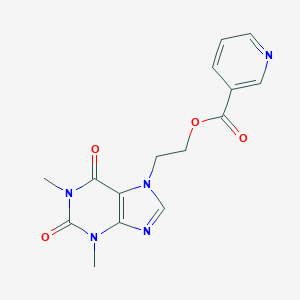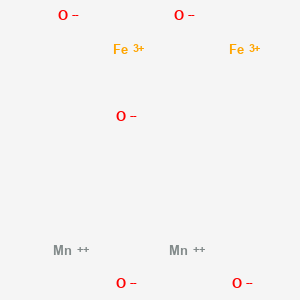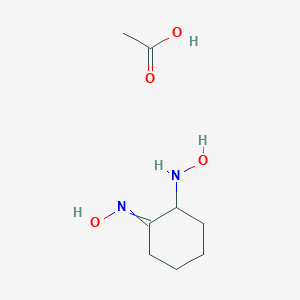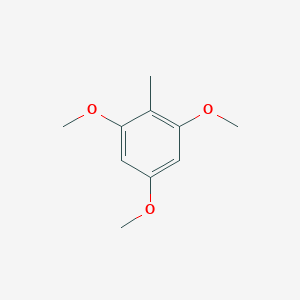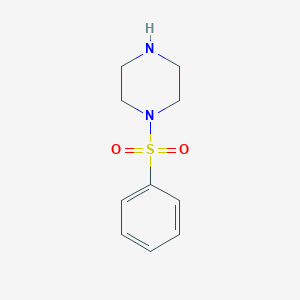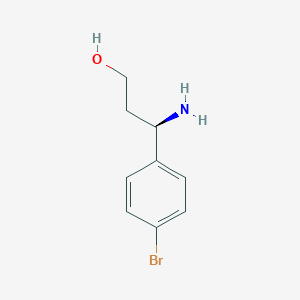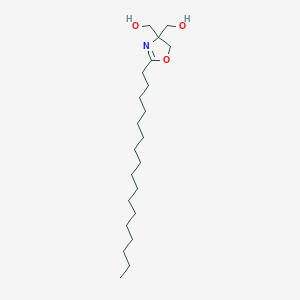
2-Heptadecyl-2-oxazoline-4,4-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecyl-2-oxazoline-4,4-dimethanol (HDO) is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications. HDO is a surfactant that is commonly used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, HDO has also been studied extensively for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to increase the fluidity of lipid membranes, which may affect the function of membrane-bound proteins.
Effets Biochimiques Et Physiologiques
2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can inhibit the growth of various bacteria and fungi. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to affect the function of membrane-bound proteins, including ion channels and transporters. In vivo studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can affect the lipid metabolism of animals, leading to changes in lipid levels in the blood and liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol in lab experiments is its ability to solubilize hydrophobic compounds, such as lipids and proteins. 2-Heptadecyl-2-oxazoline-4,4-dimethanol is also relatively non-toxic, making it a safe option for use in biological experiments. One limitation of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol is its potential to interact with other compounds in complex ways, which may complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 2-Heptadecyl-2-oxazoline-4,4-dimethanol. One area of interest is the development of new antibiotics based on the antimicrobial properties of 2-Heptadecyl-2-oxazoline-4,4-dimethanol. Another area of interest is the study of 2-Heptadecyl-2-oxazoline-4,4-dimethanol's effects on lipid metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol and its effects on membrane-bound proteins.
Méthodes De Synthèse
2-Heptadecyl-2-oxazoline-4,4-dimethanol can be synthesized through a series of chemical reactions. The most common method involves the reaction of heptadecanoic acid with ethylenediamine to produce heptadecyl-2-oxazoline. This intermediate is then further reacted with formaldehyde to produce 2-Heptadecyl-2-oxazoline-4,4-dimethanol. The synthesis of 2-Heptadecyl-2-oxazoline-4,4-dimethanol can be optimized by adjusting the reaction conditions, such as temperature and reactant concentrations.
Applications De Recherche Scientifique
2-Heptadecyl-2-oxazoline-4,4-dimethanol has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles and in the study of protein-lipid interactions. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
Numéro CAS |
14466-50-3 |
|---|---|
Nom du produit |
2-Heptadecyl-2-oxazoline-4,4-dimethanol |
Formule moléculaire |
C22H43NO3 |
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-22(18-24,19-25)20-26-21/h24-25H,2-20H2,1H3 |
Clé InChI |
FFJWPXULECNYBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Autres numéros CAS |
14466-50-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



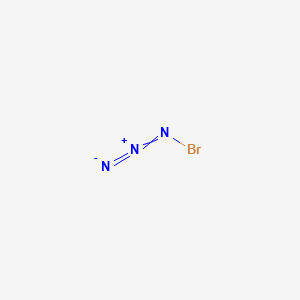
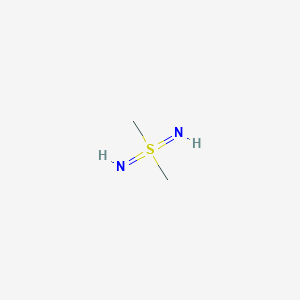
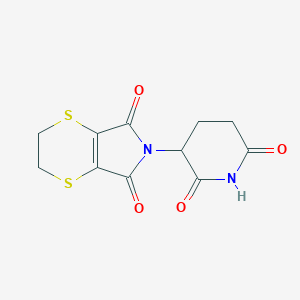
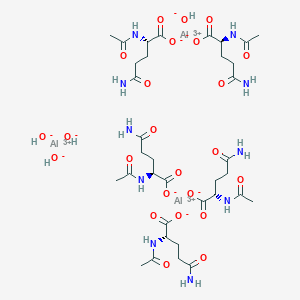
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
